Pyrisoxazole, trans-
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Overview
Description
Pyrisoxazole, trans-: is a chemical compound with the molecular formula C16H17ClN2O . It is a diastereoisomeric mixture of (3R,5S)- and (3R,5R)-pyrisoxazole. This compound is primarily used as a fungicide to control fungal diseases in various crops, including tomatoes and wheat .
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry .
Industrial Production Methods: Industrial production of Pyrisoxazole, trans- involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for quality control .
Chemical Reactions Analysis
Types of Reactions: Pyrisoxazole, trans- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce oxazole derivatives, while reduction may yield pyridine derivatives .
Scientific Research Applications
Chemistry: Pyrisoxazole, trans- is used in chemical research to study its reactivity and potential as a building block for more complex molecules .
Biology: In biological research, Pyrisoxazole, trans- is used to study its effects on various biological systems, including its potential as an antifungal agent .
Industry: In the agricultural industry, Pyrisoxazole, trans- is used as a fungicide to control fungal diseases in crops, improving yield and quality .
Mechanism of Action
The mechanism of action of Pyrisoxazole, trans- involves inhibiting the growth of pathogenic fungi by affecting the electron transport system of the respiratory chain. This disruption leads to the death of the fungi . The compound targets specific enzymes and pathways involved in fungal respiration, making it an effective antifungal agent .
Comparison with Similar Compounds
Metolachlor: A chiral herbicide used to control weeds.
Metalaxyl: A chiral fungicide used to control fungal diseases in crops.
Acetolachlor: A chiral herbicide used to control weeds.
Uniqueness: Pyrisoxazole, trans- is unique due to its specific stereochemistry and its effectiveness as a fungicide. Unlike some other fungicides, it has a broad spectrum of activity and can control a wide range of fungal pathogens .
Properties
CAS No. |
291771-99-8 |
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Molecular Formula |
C16H17ClN2O |
Molecular Weight |
288.77 g/mol |
IUPAC Name |
(3R,5R)-5-(4-chlorophenyl)-2,3-dimethyl-3-pyridin-3-yl-1,2-oxazolidine |
InChI |
InChI=1S/C16H17ClN2O/c1-16(13-4-3-9-18-11-13)10-15(20-19(16)2)12-5-7-14(17)8-6-12/h3-9,11,15H,10H2,1-2H3/t15-,16-/m1/s1 |
InChI Key |
DHTJFQWHCVTNRY-HZPDHXFCSA-N |
Isomeric SMILES |
C[C@@]1(C[C@@H](ON1C)C2=CC=C(C=C2)Cl)C3=CN=CC=C3 |
Canonical SMILES |
CC1(CC(ON1C)C2=CC=C(C=C2)Cl)C3=CN=CC=C3 |
Origin of Product |
United States |
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